1-Benzyl-3-(2-fluorophenyl)piperazine
Overview
Description
1-Benzyl-3-(2-fluorophenyl)piperazine is a chemical compound with the molecular formula C11H15FN2. It has an average mass of 194.249 Da and a monoisotopic mass of 194.121933 Da .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-(2-fluorophenyl)piperazine consists of a piperazine ring with a benzyl group at one nitrogen and a 2-fluorophenyl group at the other .Scientific Research Applications
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Recreational Drug
- Field : Pharmacology
- Application : BZP is often used as a recreational drug and is known to have euphoriant and stimulant properties .
- Methods : BZP is usually administered orally, intravenously, or through insufflation .
- Results : Several studies conducted between 2000 and 2011 found that the effects of BZP are similar to amphetamine, although BZP’s dosage is roughly 10 times higher by weight .
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Antidepressant Medication
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Antihelminthic Agent
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Central Nervous System Stimulant
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Enzyme Inhibition
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Chemical Derivative
properties
IUPAC Name |
1-benzyl-3-(2-fluorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-9-5-4-8-15(16)17-13-20(11-10-19-17)12-14-6-2-1-3-7-14/h1-9,17,19H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPRDLBLTLJYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-fluorophenyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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